molecular formula C3BrF3N2S B1281600 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 37461-61-3

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Katalognummer B1281600
CAS-Nummer: 37461-61-3
Molekulargewicht: 233.01 g/mol
InChI-Schlüssel: LGTVLLPQCMJOGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole (2-Br-5-TFMTD) is an organic compound belonging to the class of thiadiazoles. It is a heterocyclic compound containing a five-membered ring of two nitrogen atoms, two carbon atoms, and one sulfur atom. 2-Br-5-TFMTD has been studied extensively due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

A series of derivatives including 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibited moderate to good activity, indicating potential in tuberculosis treatment (Gadad, Noolvi, & Karpoormath, 2004).

Anticancer Evaluation

Research into this compound derivatives has also shown promising anticancer properties. One derivative was particularly effective against leukemic cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi et al., 2011).

Pharmacological Activities

The transformation of 5-substituted 2-amino-1,3,4-thiadiazoles into corresponding 2-bromo derivatives and their further reaction has resulted in compounds displaying a range of pharmacological activities, such as antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

Photodynamic Therapy for Cancer

Research into zinc phthalocyanine derivatives, substituted with this compound, has shown significant potential for use as Type II photosensitizers in photodynamic therapy for the treatment of cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibitors

A series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including this compound, have been synthesized and shown to possess significant cyclooxygenase-2 inhibitory activity. These findings suggest potential applications in the development of new anti-inflammatory drugs (Gadad et al., 2008).

Wirkmechanismus

The mechanism of action for “2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole” is not explicitly mentioned in the search results .

Safety and Hazards

The safety data sheet for 2-Bromo-5-(trifluoromethyl)pyridine indicates that it is hazardous. It is fatal if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Trifluoromethylpyridines, which include compounds similar to “2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole”, are key structural motifs in active agrochemical and pharmaceutical ingredients. Their applications are expected to grow in the future .

Eigenschaften

IUPAC Name

2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVLLPQCMJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512113
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37461-61-3
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 3 mL of 48% aqueous HBr was added 1.0 g (5.9 mmol) of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with stirring. The mixture was cooled in a salt ice-water bath, and 2.27 mL (44 mmol) of bromine was added slowly dropwise. The salt ice-water bath was replaced with an ice-water bath and a solution of 1.05 g (15 mmol) of sodium nitrite in 1.5 mL of water was added slowly dropwise. The reaction mixture was stirred for 1 h and then let warm to room temperature. The mixture was neutralized with 5M aqueous sodium hydroxide, and the resulting precipitate was filtered off. The filtrate was extracted with chloroform, and the extract was dried over magnesium sulfate before being concentrated to afford 750 mg (54%) of 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, 330 mg (1.4 mmol) of which was added to a solution of 240 mg (1.6 mmol) of (3S)-4,4-dimethyl-3-pyrrolidinol hydrochloride and 0.73 mL (4.2 mmol) of N,N-diisopropylethylamine in 5 mL of isopropanol. The reaction mixture was heated at reflux for 2 h, and then concentrated. The residue was purified by silica gel chromatography eluting with 0.3:9.7 methanol dichloromethane to afford 328 mg (88%) of (3S)-4,4-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinol. 1H NMR (300 MHz, DMSO-d6) δ 5.31 (d, J=5 Hz, 1H), 3.89-3.76 (m, 2H), 3.40-3.22 (m, 3H), 1.02 (s, 3H), 1.00 (s, 3H). Cl-LCMS m/z 268 (M+H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 69 g (1.0 mole) of sodium nitrite in 150 ml of water was added dropwise over the course of 1.5 hours, while stirring, to a solution, cooled to +5° C, of 84.5 g (0.5 mole) of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in a mixture of 400 ml of hydrogen bromide (48% strength) and 100 ml of water. Thereafter, the evolution of the nitrous gases and of the nitrogen was completed by stirring at 25° C (1 hour). The product separated out as a dark brown, heavy liquid and was abstracted from the reaction mixture by repeated extraction with a total of 500 ml of methylene chloride. After washing with 2 × 100 ml of water, drying over sodium sulfate and careful distillation of the solvent, the residue was fractionated in vacuo through a short column. 101 g (87% of theory) of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole of boiling point 55° C/10 mm Hg were obtained. ##STR80##
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a rapidly stirred suspension of copper bronze (6.1 g.) in 48% HBr (975 ml.) was added over a 1 hour period and cooling to -15° a mixture of NaNO2 (195 g., 2.83 mol.) and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (103 g., 0.61 mol.) [I. Lalezari and N. Sharghi, J. Hetero. Chem. 3:336 (1966)]. The resultant mixture was stirred for 0.75 hour with ice bath cooling and for 1.5 hour without cooling. The mixture was adjusted to pH 8 using 50% NaOH and maintaining the temperature below 20°. Saturated sodium bisulfite was added until a negative starch-iodide test was obtained. The mixture was made strongly acidic with HCL and extracted with petroleum ether. The extracts were washed with water, dried (MgSO4) and evaporated to the product. Distillation gave 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole; b.p 56°-57°/11 mm.
Name
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
975 mL
Type
reactant
Reaction Step Five
Name
copper bronze
Quantity
6.1 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.